NVP-DPP728 dihydrochloride

DPP-IV inhibition Enzyme kinetics Diabetes research

NVP-DPP728 dihydrochloride is a potent, selective, orally active DPP-IV inhibitor (Ki=11 nM) with >15,000-fold selectivity over DPP-II. As the Novartis prototypical tool compound, it serves as the gold-standard reference for DPP-IV enzymatic screening, SAR benchmarking, and in vivo GLP-1/incretin studies. Proven efficacy in obese Zucker rats at 3.72 mg/kg p.o. validates its utility as a positive control. Well-defined slow-binding kinetics (k_on: 1.3×10⁵ M⁻¹s⁻¹, k_off: 1.3×10⁻³ s⁻¹) enable mechanistic enzymology. The dihydrochloride salt ensures aqueous solubility for both in vitro and in vivo applications. Choose the validated reference standard to ensure experimental reproducibility and meaningful comparative data.

Molecular Formula C15H20Cl2N6O
Molecular Weight 371.3 g/mol
CAS No. 207556-62-5
Cat. No. B1663710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-DPP728 dihydrochloride
CAS207556-62-5
Synonyms6-[[2-[[2-(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino-3-pyridinecarbononitrile dihydrochloride
Molecular FormulaC15H20Cl2N6O
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl
InChIInChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1
InChIKeyVNACOBVZDCLAEV-GXKRWWSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-DPP728 Dihydrochloride: A High-Potency, Orally Active DPP-IV Inhibitor for Diabetes Research


NVP-DPP728 dihydrochloride (CAS: 207556-62-5) is a potent, selective, and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor, originally developed by Novartis as a prototypical tool compound for studying incretin-based glucose regulation [1]. It is a cyanopyrrolidine derivative that exhibits slow-binding, reversible inhibition kinetics, functioning as a nitrile-dependent transition state analog [1]. With a reported binding affinity (Ki) of 11 nM against human DPP-IV and an IC50 range of 5-14 nM, the compound serves as a well-validated pharmacological probe for investigating DPP-IV mediated degradation of glucagon-like peptide-1 (GLP-1) and its downstream effects on insulin secretion and glucose homeostasis [1]. This compound is provided as a dihydrochloride salt, which ensures suitable aqueous solubility for both in vitro and in vivo experimental applications, and is widely utilized as a reference standard in DPP-IV drug discovery programs .

Why Generic DPP-IV Inhibitors Cannot Substitute for NVP-DPP728 Dihydrochloride


The DPP-IV inhibitor class is chemically and pharmacologically diverse; generic substitution is scientifically unsound due to substantial variations in potency, selectivity profiles, binding kinetics, and oral bioavailability [1]. NVP-DPP728 dihydrochloride possesses a specific combination of a low nanomolar Ki (11 nM) and exceptional >15,000-fold selectivity against related proline-cleaving proteases like DPP-II, a profile not uniformly shared by all DPP-IV inhibitors [1]. Furthermore, its demonstrated in vivo efficacy in improving oral glucose tolerance in obese Zucker rats at an oral dose of 3.72 mg/kg is a direct result of this specific potency and pharmacokinetic behavior [2]. Using an alternative, even one with a similar IC50, could introduce confounding variables such as off-target effects on DPP8/DPP9 or differential in vivo exposure, thereby compromising experimental reproducibility and the validity of comparative studies [1]. The quantitative evidence detailed below delineates the precise, measurable characteristics that define NVP-DPP728 dihydrochloride and distinguish it from its closest analogs, making it an irreplaceable standard for specific research applications.

Quantitative Evidence Guide for NVP-DPP728 Dihydrochloride: Potency, Selectivity, and In Vivo Efficacy


Binding Affinity and Potency: Ki of 11 nM Against Human DPP-IV

NVP-DPP728 dihydrochloride demonstrates high-affinity binding to human DPP-IV with a reported inhibition constant (Ki) of 11 nM [1]. This value is derived from detailed enzyme kinetic studies, which also characterized the compound as a slow-binding inhibitor with a two-step mechanism [1]. While comparative Ki values for clinically approved DPP-IV inhibitors like sitagliptin are reported in the range of 18-19 nM [2], NVP-DPP728's affinity provides a benchmark for in vitro potency in research applications [1].

DPP-IV inhibition Enzyme kinetics Diabetes research

Selectivity Profile: >15,000-Fold Selectivity Over DPP-II

NVP-DPP728 dihydrochloride exhibits remarkable target selectivity, displaying >15,000-fold selectivity for DPP-IV over the related protease DPP-II, and a similar margin over a range of other proline-cleaving proteases [1]. This selectivity is quantified by comparing IC50 values: NVP-DPP728 inhibits human and rat plasma DPP-IV with an IC50 range of 5-10 nM, whereas its inhibitory effect on DPP-II is minimal at the tested concentrations [1]. This is a critical differentiator from early, less selective DPP-IV inhibitors [2].

Selectivity Off-target activity Protease inhibition

Oral Bioavailability and In Vivo Efficacy in Obese Zucker Rat Model

In vivo studies demonstrate that orally administered NVP-DPP728 dihydrochloride effectively inhibits plasma DPP-IV and improves glucose homeostasis. In obese Zucker (fa/fa) rats, a single oral dose of 3.72 mg/kg resulted in a significantly amplified early-phase insulin response and complete restoration of glucose excursions to normal levels during an oral glucose tolerance test (OGTT) [1]. In contrast, the same dose produced only minor effects in lean control rats, underscoring the compound's efficacy in a model of insulin resistance [1]. This in vivo efficacy is supported by a favorable pharmacokinetic profile, including excellent oral bioavailability [2].

In vivo pharmacology Oral glucose tolerance GLP-1

Primary Research and Industrial Applications for NVP-DPP728 Dihydrochloride


Reference Standard in DPP-IV Inhibitor Drug Discovery Programs

Due to its well-characterized, high-affinity binding (Ki = 11 nM) and exceptional selectivity (>15,000-fold vs. DPP-II), NVP-DPP728 dihydrochloride serves as a gold-standard reference compound in enzymatic assays for screening and profiling novel DPP-IV inhibitors [1]. Its data provides a critical benchmark for comparing the potency and selectivity of new chemical entities in structure-activity relationship (SAR) studies [1].

In Vivo Positive Control for GLP-1/Incretin Pharmacology Studies

The compound's proven ability to improve oral glucose tolerance and amplify early-phase insulin secretion in the obese Zucker rat model (at 3.72 mg/kg p.o.) makes it an ideal positive control for in vivo studies investigating GLP-1 biology, incretin effect modulation, and the efficacy of new anti-diabetic agents [2].

Mechanistic Probe for DPP-IV Enzyme Kinetics and Binding Studies

NVP-DPP728 dihydrochloride's well-defined slow-binding kinetics (k_on: 1.3 x 10^5 M^-1 s^-1, k_off: 1.3 x 10^-3 s^-1) and its established two-step inhibition mechanism enable its use as a sophisticated mechanistic probe for advanced enzymology studies, including characterizing the transition state of DPP-IV catalysis and validating binding models [1].

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